molecular formula C18H27NO6S B607179 D(-)-Octopamine CSA salt CAS No. 1693-64-7

D(-)-Octopamine CSA salt

Cat. No. B607179
CAS RN: 1693-64-7
M. Wt: 385.475
InChI Key: SBWNMCJSHGVZDX-WYGFITTRSA-N
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Description

D(-)-Octopamine CSA salt is an agonist of octopamine receptors, more potent enantiomer of octopamine.

Scientific Research Applications

Neurophysiological Regulation in Invertebrates

D(-)-Octopamine, a biogenic amine, significantly influences various neurophysiological functions in invertebrates. It regulates critical processes like neuronal development, circadian rhythm, locomotion, learning, and memory. Octopamine's action is mediated through G protein-coupled receptors, which induce specific cellular responses like cyclic AMP production or calcium release. This was exemplified in studies involving Drosophila melanogaster, where distinct genes encoded octopamine receptors influencing intracellular calcium concentrations and cAMP levels upon stimulation with octopamine (Balfanz, Strünker, Frings, & Baumann, 2005).

Antiradical Activity and Molecular Analysis

Octopamine, comparable to norepinephrine in vertebrates, exhibits significant antiradical properties. Studies comparing octopamine and norepinephrine revealed the importance of hydroxyl groups in their structures, affecting their antiradical potency. Molecular docking and dynamics analysis indicated that the absence of a hydroxyl group in octopamine does not significantly alter interactions and stability in receptor complexes (Dimić et al., 2019).

Pharmacological Characterization in Agricultural Pest Insects

In agricultural pest insects, octopamine receptors play a vital role in modulating physiological and behavioral processes. The receptors, akin to β-adrenergic receptors, upon activation by octopamine, show dose-dependent increases in cAMP production. This has implications for developing targeted and environmentally sustainable pesticides (Wu, Yao, Huang, & Yè, 2012).

Electrochemical Sensing Applications

D(-)-Octopamine's electrochemical properties have been leveraged in developing sensors. For example, a graphene-modified glassy carbon electrode was used for sensitive detection of octopamine, demonstrating its application in electrochemical sensing and quantification (Zhang et al., 2016).

Role in Insect Physiology and Behavior

Octopamine significantly influences various physiological and behavioral aspects in insects, functioning as a neuromodulator and neurotransmitter. It's integral in behaviors such as "fight or flight" responses and modulates sensory perceptions and motor functions, as observed in studies on locusts and other arthropods (Verlinden et al., 2010).

Peripheral Nervous System Modulation in Spiders

In spiders, octopamine has been shown to modulate peripheral mechanosensory neurons. Octopamine receptors, present in these neurons, enhance their electrical response to mechanical stimulation, indicating a role in sensory processing and behavioral responses (Widmer et al., 2005).

Role in Ovulation in Drosophila melanogaster

In Drosophila melanogaster, octopamine plays a crucial role in reproductive physiology. Specific octopamine receptors in the CNS abdominal ganglion are essential for ovulation, with their absence leading to sterility in females. This demonstrates octopamine's critical role in reproductive functions (Monastirioti, 2003).

properties

CAS RN

1693-64-7

Product Name

D(-)-Octopamine CSA salt

Molecular Formula

C18H27NO6S

Molecular Weight

385.475

IUPAC Name

(1S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonic acid (R)-alpha-(aminomethyl)-4-hydroxybenzenemethanol (1:1)

InChI

InChI=1S/C10H16O4S.C8H11NO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;9-5-8(11)6-1-3-7(10)4-2-6/h7H,3-6H2,1-2H3,(H,12,13,14);1-4,8,10-11H,5,9H2/t7?,10-;8-/m10/s1

InChI Key

SBWNMCJSHGVZDX-WYGFITTRSA-N

SMILES

O=S(C[C@@]1(C2(C)C)C(CC2CC1)=O)(O)=O.O[C@@H](CN)C3=CC=C(O)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

D(-)-Octopamine CSA salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D(-)-Octopamine CSA salt
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D(-)-Octopamine CSA salt
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D(-)-Octopamine CSA salt
Reactant of Route 4
D(-)-Octopamine CSA salt
Reactant of Route 5
D(-)-Octopamine CSA salt
Reactant of Route 6
D(-)-Octopamine CSA salt

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